molecular formula C11H15NO2 B1586249 (4-Morpholin-4-yl-phenyl)methanol CAS No. 280556-71-0

(4-Morpholin-4-yl-phenyl)methanol

Cat. No.: B1586249
CAS No.: 280556-71-0
M. Wt: 193.24 g/mol
InChI Key: KUAHZNZWSIDSTH-UHFFFAOYSA-N
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Description

(4-Morpholin-4-yl-phenyl)methanol is an organic compound with the molecular formula C11H15NO2. It is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Morpholin-4-yl-phenyl)methanol typically involves the reduction of 4-(4-morpholinyl)benzoic acid. One common method includes the use of sodium borohydride as a reducing agent in the presence of tetrahydrofuran and methanol. The reaction is carried out at low temperatures, around -10°C, and involves the addition of ethyl chloroformate to activate the carboxylic acid group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: (4-Morpholin-4-yl-phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthetic Applications

(4-Morpholin-4-yl-phenyl)methanol serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals and specialty chemicals. The compound can undergo several chemical transformations, including:

  • Oxidation : The hydroxyl group can be oxidized to yield aldehydes or carboxylic acids.
  • Reduction : It can be reduced to form amines.
  • Substitution Reactions : The phenyl ring allows for electrophilic substitutions, leading to functionalized derivatives.

These reactions make it a versatile building block in synthetic organic chemistry .

Biological Research

Recent studies have investigated the biological activities of this compound, particularly its potential as an antimicrobial and anticancer agent. Research indicates that compounds with morpholine structures exhibit significant biological activity due to their ability to interact with various biological targets.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer properties of morpholine derivatives, including this compound. The compound demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as a scaffold for developing new anticancer drugs .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its role in drug development. Its structural features make it suitable for designing novel therapeutic agents targeting specific diseases.

Case Study: Drug Development

The compound has been identified as a key intermediate in the synthesis of rivaroxaban, an anticoagulant medication. This highlights its importance in pharmaceutical applications and underscores its potential for further development in therapeutic contexts .

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and materials. Its properties enable it to be used effectively in formulations that require specific chemical characteristics.

Table: Industrial Uses

ApplicationDescription
Specialty ChemicalsUsed as an intermediate for various products
Material ProductionEmployed in creating polymers and coatings

Mechanism of Action

The mechanism of action of (4-Morpholin-4-yl-phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s ability to interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

  • 4-(Morpholin-4-yl)benzyl alcohol
  • 4-(Morpholin-4-yl)benzoic acid
  • 4-(Morpholin-4-yl)benzaldehyde

Comparison: (4-Morpholin-4-yl-phenyl)methanol is unique due to the presence of both a morpholine ring and a methanol moiety, which can influence its reactivity and interactions. Compared to its analogs, it offers a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .

Biological Activity

(4-Morpholin-4-yl-phenyl)methanol, also known as 4-(4-morpholinyl)phenylmethanol, is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

  • Molecular Formula : C11_{11}H15_{15}NO2_2
  • Molecular Weight : 193.242 g/mol
  • Melting Point : 96°C
  • Boiling Point : 378.4°C at 760 mmHg
  • Density : 1.2 g/cm³

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown potential against various pathogens, suggesting that this compound may have similar effects.
  • Anti-inflammatory Effects : The compound may inhibit pathways involved in inflammation, particularly the nuclear factor kappa B (NF-kB) signaling pathway, which is crucial in inflammatory responses .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, indicating potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various morpholine derivatives against cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant antiproliferative activity against leukemia and breast cancer cell lines. For instance, one derivative showed an IC50_{50} value of 0.67 µM against the PC-3 prostate cancer cell line .

Compound NameCell LineIC50_{50} (µM)
Compound APC-30.67
Compound BMDA-MB-4350.80
Compound CHCT-1160.87

Study 2: Anti-inflammatory Mechanisms

In a separate investigation, researchers explored the anti-inflammatory properties of morpholine derivatives. The study found that these compounds could effectively inhibit the NF-kB pathway, leading to reduced inflammatory cytokine production in vitro. This suggests that this compound may be useful in developing anti-inflammatory drugs .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Combining morpholine with phenolic compounds under acidic conditions.
  • Reduction Reactions : Reducing corresponding aldehydes or ketones using reducing agents like sodium borohydride.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (4-Morpholin-4-yl-phenyl)methanol?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, morpholine reacts with halogenated benzyl alcohols or ketones (e.g., 4-bromoacetophenone derivatives) under reflux conditions. Transition metal catalysts (e.g., Pd or Cu) are often used to facilitate coupling, followed by reduction of the carbonyl group using agents like LiAlH₄ or NaBH₄ .
  • Key Considerations : Reaction optimization (temperature, solvent, catalyst loading) is critical for yield improvement. Impurities from incomplete reduction or residual catalysts require purification via column chromatography or recrystallization .

Q. How is this compound characterized for structural validation?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the morpholine ring (δ ~3.7 ppm for morpholine protons) and the hydroxymethyl group (δ ~4.5 ppm) .
  • X-ray Crystallography : Used to resolve crystal packing and hydrogen-bonding interactions. Programs like SHELXL refine structural models .
  • Melting Point Analysis : Reported mp = 96–98°C (pure form) .

Q. What solvents are suitable for dissolving this compound in experimental settings?

  • Solubility Profile : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the morpholine ring's polarity and hydrogen-bonding capacity. Moderate solubility in alcohols (MeOH, EtOH) is observed, but limited solubility in non-polar solvents (hexane) .

Advanced Research Questions

Q. How can contradictory data in reaction yields for this compound synthesis be resolved?

  • Root-Cause Analysis :

  • Purity of Reagents : Trace moisture or impurities in morpholine or aryl halides can reduce yields. Use freshly distilled reagents or molecular sieves .
  • Catalyst Deactivation : Transition metal catalysts (e.g., Pd) may lose activity due to ligand oxidation. Inert atmosphere (N₂/Ar) and degassed solvents mitigate this .
  • Analytical Validation : Cross-validate yields using HPLC or GC-MS to detect byproducts .

Q. What strategies optimize the regioselectivity of morpholine incorporation into aromatic systems?

  • Methodological Approaches :

  • Directing Groups : Use ortho/para-directing substituents (e.g., -OH, -OCH₃) on the phenyl ring to control morpholine attachment .
  • Microwave-Assisted Synthesis : Enhances reaction kinetics and selectivity by reducing side reactions .
    • Case Study : Substituting 4-bromoacetophenone with morpholine under microwave irradiation increased regioselectivity from 75% to 92% in a model reaction .

Q. How does this compound interact with biological targets, and what assays validate its activity?

  • Mechanistic Insights :

  • The morpholine ring enhances solubility and membrane permeability, while the hydroxymethyl group enables covalent bonding (e.g., esterification with enzyme active sites) .
    • Assays :
  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays.
  • Antioxidant Activity : DPPH radical scavenging assays quantify ROS reduction capacity .

Q. What crystallographic challenges arise in resolving this compound structures, and how are they addressed?

  • Challenges :

  • Disorder in Morpholine Ring : Puckering conformations (e.g., chair vs. boat) complicate electron density maps .
    • Solutions :
  • High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion.
  • Refinement Tools : SHELXL’s restraints (e.g., DFIX, FLAT) stabilize ring geometry during refinement .

Properties

IUPAC Name

(4-morpholin-4-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAHZNZWSIDSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380094
Record name (4-Morpholin-4-yl-phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280556-71-0
Record name (4-Morpholin-4-yl-phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(Morpholin-4-yl)phenyl]methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-(4-morpholinyl)benzoic acid (1.00 g, 4.83 mmol) and 4-methylmorpholine (0.53 mL, 4.8 mmol) in tetrahydrofuran (25 mL) at −10° C. was treated with ethyl chloroformate (0.46 mL, 4.8 mmol). After 0.25 h, the mixture was treated with sodium borohydride (550 mg, 14.5 mmol) followed by MeOH (50 mL) slowly. The mixture was then treated with 5% HOAc in water and the mixture was concentrated. The residue was purified by chromatography (SiO2, EtOAc:hexanes) yielding 164 mg (18%) of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
18%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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